Product packaging for Homopteroic acid(Cat. No.:CAS No. 4833-56-1)

Homopteroic acid

Cat. No.: B110745
CAS No.: 4833-56-1
M. Wt: 326.31 g/mol
InChI Key: DTDQDDMTACYSOK-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Pteridine (B1203161) Chemistry

The exploration of Homopteroic acid is intrinsically linked to the broader history of pteridine chemistry and the development of antifolates. Following the discovery of folic acid and its vital role in biological systems, scientists began synthesizing structural analogues to act as antagonists. The synthesis of this compound and its derivative, homofolic acid, was described in the early 1970s. One practical synthesis involved the condensation of 2,4,5-triamino-6(1H)pyrimidinone with 1-acetoxy-4-[N-acetyl-(p-carbethoxyphenyl)amino]-2-butanone. researchgate.net These synthetic efforts were part of a larger wave of research aimed at creating novel compounds to interfere with folate-dependent pathways, particularly in cancer and microbial chemotherapy.

Role as a Key Intermediate in Folate Biosynthesis Analogues

This compound is a pivotal intermediate in the synthesis of homofolic acid and its reduced derivatives, such as dihydrohomofolic acid and tetrahydrohomofolic acid. medkoo.comresearchgate.net These compounds are analogues of the natural folate pathway intermediates pteroic acid and folic acid. The synthesis of these analogues allows for the systematic investigation of the enzymes involved in folate metabolism, such as dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). researchgate.net For instance, homofolic acid, synthesized from this compound, has been shown to inhibit the growth of L1210 mouse leukemia cells. medkoo.com Furthermore, studies have shown that in the presence of this compound, the biotransformation of homofolic acid into a growth-promoting substance for Lactobacillus casei is inhibited, highlighting its role in modulating folate-like activity. nih.gov

Structural Significance within the Pteridine and Para-aminobenzoic Acid (PABA) Frameworks

The structure of this compound is central to its function. Like its natural counterpart, pteroic acid, it consists of a pteridine ring system linked to a para-aminobenzoic acid (PABA) moiety. researchgate.netmdpi.comresearchgate.net The defining structural feature of this compound is the presence of an additional methylene (B1212753) group (-CH2-) in the linker between the pteridine ring and the PABA group. pnas.org This seemingly minor modification significantly alters the molecule's conformation and how it interacts with the active sites of folate-metabolizing enzymes. This structural difference is the basis for the antagonistic or altered biological activities of its derivatives compared to natural folates.

Table 1: Structural Comparison of Key Folate-Related Compounds

CompoundCore ComponentsLinker between Pteridine and PABA
Pteroic Acid Pteridine + PABAMethylene bridge (-CH2-)
This compound Pteridine + PABAEthylene bridge (-CH2-CH2-)
Folic Acid Pteridine + PABA + Glutamic AcidMethylene bridge (-CH2-)
Homofolic Acid Pteridine + PABA + Glutamic AcidEthylene bridge (-CH2-CH2-)

Current Research Paradigms and Scientific Significance

Current research continues to leverage this compound and its derivatives to explore complex biological questions. The scientific significance of this compound lies in its application as a tool to study antifolate resistance and to develop novel therapeutic agents. For example, tetrahydrothis compound has demonstrated antimalarial activity against strains of Plasmodium cynomolgi that are resistant to the conventional antifolate drug pyrimethamine. researchgate.net Similarly, derivatives have been studied for their effects on amethopterin-resistant leukemia cells. researchgate.net These findings underscore the value of this compound-derived analogues in circumventing established drug resistance mechanisms. Research has also explored inhibition of dihydropteroate synthase by homopteroate compounds, providing insights into enzyme-inhibitor interactions. pnas.org

Table 2: Chemical Properties of this compound

PropertyValue
IUPAC Name p-[[2-(2-Amino-4-hydroxy-6-pteridinyl)ethyl]amino]benzoic Acid medkoo.com
Chemical Formula C15H14N6O3 medkoo.com
Molar Mass 326.31 g/mol
Synonyms NSC 77011 medkoo.com
InChI Key DTDQDDMTACYSOK-UHFFFAOYSA-N medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N6O3 B110745 Homopteroic acid CAS No. 4833-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,7,17H,5-6H2,(H,23,24)(H3,16,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDQDDMTACYSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197490
Record name Homopteroic acid
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Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4833-56-1
Record name Homopteroic acid
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Record name Homopteroic acid
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Record name Homopteroic acid
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Record name HOMOPTEROIC ACID
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Advanced Synthetic Methodologies for Homopteroic Acid and Its Analogues

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of enzymatic catalysis. mdpi.com This hybrid approach is particularly advantageous for complex molecules like homopteroic acid, allowing for transformations that are difficult to achieve with traditional chemistry alone, such as precise regio- and stereoselective functionalizations. nih.govnih.gov

Enzymatic Catalysis in Pteridine (B1203161) Side Chain Construction

While the complete enzymatic synthesis of this compound outside of its natural biological pathway is not standard, specific enzymes offer powerful tools for modifying the pteridine core. Pteridine reductases, for example, are a class of enzymes that catalyze the reduction of the pteridine ring system. nih.gov Dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are well-studied examples that reduce oxidized or dihydro-pterins to their biologically active tetrahydro forms using NADPH as a cofactor. nih.goviucr.org

In a chemoenzymatic context, these enzymes could be employed for the stereoselective reduction of a synthetically prepared this compound precursor to yield specific stereoisomers of its dihydro or tetrahydro derivatives. The catalytic mechanism often involves a highly conserved triad (B1167595) of amino acid residues (e.g., Asp, Tyr, Lys) that position the substrate and cofactor for precise hydride transfer. iucr.org Furthermore, enzymes like xanthine (B1682287) dehydrogenase can introduce hydroxyl groups at specific positions on the pteridine ring, demonstrating the potential for enzymatic functionalization of the core structure. mdpi.com

Application of Biocatalytic Cascades for Precursor Synthesis

Biocatalytic cascades, where multiple enzymatic reactions are run concurrently in a single vessel, represent a highly efficient strategy for synthesizing complex molecules from simple starting materials. nih.govdicp.ac.cn This approach minimizes waste and downstream processing by telescoping multiple steps. nih.gov For this compound, a cascade could be designed to produce key precursors.

For instance, a multi-enzyme system could synthesize the pterin (B48896) core or the p-aminobenzoyl moiety. A hypothetical cascade could start with a simple aromatic compound, using a sequence of oxygenases, dehydrogenases, and transaminases to build the necessary functional groups. mdpi.com Such cascades can be performed in vitro with isolated enzymes or in vivo by engineering a metabolic pathway into a host organism like E. coli. d-nb.infochemrxiv.org The development of artificial enzymes and the integration of new-to-nature reactions are expanding the possibilities for creating novel biosynthetic pathways. d-nb.info

Total Synthesis Approaches

Total synthesis provides a robust and flexible platform for producing this compound and its analogues, allowing for the systematic variation of substituents on both the pteridine ring and the side chain. The fundamental strategy involves the construction of the fused pyrazino[2,3-d]pyrimidine ring system. thieme-connect.de

Pyrimidine (B1678525) Ring Formation Strategies

The construction of the pteridine nucleus can be approached in two primary ways: building a pyrazine (B50134) ring onto a pre-existing pyrimidine, or constructing a pyrimidine ring onto a pyrazine precursor. nih.govthieme-connect.de

Starting from a Pyrimidine: This is the more common and flexible approach. nih.gov The classic method, known as the Gabriel-Isay (or Gabriel-Colman) synthesis, involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a substituted analogue. orientjchem.org To create the specific structure of this compound (a 2-amino-4-oxo-pteridine, or pterin), the starting material would be 2,5,6-triamino-4(3H)-pyrimidinone. Condensation with an appropriate three-carbon α,β-dicarbonyl precursor for the side chain would form the pterin ring.

Starting from a Pyrazine: Alternatively, the synthesis can begin with a functionalized pyrazine. Formation of the fused pyrimidine ring can be achieved through various cyclization strategies, such as those involving intramolecular aza-Wittig reactions or Buchwald-Hartwig amination cross-coupling. nuph.edu.ua For instance, an appropriately substituted 3-(aminomethyl)pyrazin-2-amine (B1601913) can undergo oxidative aromatization to yield a 6-substituted pteridine. orientjchem.org

Side Chain Elongation and Functionalization

Attaching the -(methylene)-p-aminobenzoic acid side chain at the C6 position is a critical step. This can be accomplished either by incorporating the side chain into one of the precursors before ring formation or by functionalizing the pteridine ring after its construction. nih.gov

A post-cyclization strategy could involve:

Synthesis of a 6-halomethylpterin (e.g., 6-bromomethylpterin).

Nucleophilic substitution using the carboxylate anion of p-aminobenzoic acid or a protected derivative, followed by deprotection.

Another approach involves Pd-catalyzed cross-coupling reactions, such as Heck coupling, which can form C-C bonds between a halogenated pterin and a suitable coupling partner carrying the side chain. nih.gov The elongation of side chains is a key strategy for creating diversity in related chemical families, and the principles can be applied to pteridine synthesis. mdpi.comnih.govrsc.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While this compound itself is achiral, its reduced derivatives, such as 7,8-dihydrothis compound and 5,6,7,8-tetrahydrothis compound, possess stereocenters at the C6 and C7 positions. The controlled synthesis of specific stereoisomers is crucial for studying their biological activity.

Stereoselectivity is typically introduced during the reduction of the pyrazine ring. inflibnet.ac.in

Catalytic Hydrogenation: The reduction of the oxidized pterin ring with H₂ gas over a platinum or palladium catalyst is a common method. nih.gov By using a chiral catalyst, it is possible to favor the formation of one enantiomer over another (enantioselective synthesis). chemistrydocs.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound molecule to direct the approach of a reducing agent to one face of the pyrazine ring. This substrate-controlled method creates a specific diastereomer, and the auxiliary is removed in a subsequent step. ethz.chchemrxiv.org

Enzymatic Reduction: As mentioned in section 2.1.1, enzymes like pteridine reductases can provide exquisite stereocontrol, yielding enantiomerically pure reduced products.

These stereoselective strategies are fundamental in modern organic synthesis for producing single-isomer products from precursors with multiple potential stereochemical outcomes. inflibnet.ac.inmdpi.com

Data on Synthetic Strategies

Methodology Subsection Key Principle Typical Reagents/Catalysts Target Transformation
Enzymatic Catalysis2.1.1High regio- and stereoselectivity of enzymes.Pteridine Reductase, Xanthine Dehydrogenase, NADPHSide chain modification, stereoselective reduction.
Biocatalytic Cascades2.1.2Multiple enzymatic steps in one pot for efficiency.Engineered whole cells, isolated enzyme cocktails.Synthesis of pterin or side chain precursors.
Pyrimidine Ring Formation2.2.1Condensation to form the fused heterocyclic core.5,6-diaminopyrimidines, 1,2-dicarbonyls.Construction of the core pteridine structure.
Side Chain Functionalization2.2.2Attachment of the specific side chain to the core.Halomethylpterins, Pd catalysts, nucleophiles.Installation of the p-aminobenzoylmethyl group.
Stereoselective Reduction2.2.3Controlled formation of specific stereoisomers.Chiral catalysts (e.g., chiral phosphine-metal complex), enzymes.Synthesis of specific enantiomers/diastereomers of reduced forms.

Derivatization Strategies for Structural Modification

The derivatization of this compound and its analogues involves targeted chemical transformations to create novel compounds with potentially altered properties. These strategies focus on the reactive sites of the molecule: the carboxylic acid functional group and the electron-deficient pteridine ring system.

The carboxylic acid group of this compound is a prime target for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. These transformations can alter the polarity, solubility, and biological interactions of the parent molecule.

Standard esterification methods, such as the Fischer esterification, can be employed, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This reversible reaction is a cost-effective process for producing esters. masterorganicchemistry.com More advanced methods include visible-light-promoted esterification using in-situ generated (β-diazo-α,α-difluoroethyl)phosphonates, which proceeds under mild photochemical conditions. sioc-journal.cn The synthesis of pteridine-6-carboxylic acid esters has been documented as an efficient process. acs.orgjst.go.jp

Amide synthesis from the carboxylic acid moiety is another critical modification. While direct reaction with amines can be difficult, modern synthetic methods provide efficient routes. nih.gov One approach involves the use of catalysts like Mg(NO₃)₂ or imidazole (B134444) with urea (B33335) serving as the nitrogen source, avoiding the need for coupling agents. rsc.orgcore.ac.uk Alternatively, catalytic amounts of zinc chloride can facilitate amide bond formation using hydrazines as the amine partner. rsc.org The synthesis of amides from pteridine-containing carboxylic acids, such as 3-(pteridin-6-yl)propanoic acid and benzo[g]pteridine-2-carboxylic acid, has been successfully demonstrated, yielding a variety of amide derivatives. researchgate.netresearchgate.net

The carboxylic acid group can also undergo reduction to form a primary alcohol, though this must be done with care to avoid reduction of the pteridine ring itself. anu.edu.au Another potential modification is decarboxylation, which removes the carboxyl group. organic-chemistry.org For example, an organic pyrimidopteridine photoredox catalyst has been shown to mediate the hydrodecarboxylation of carboxylic acids. organic-chemistry.org

Table 1: Summary of Modifications at the Carboxylic Acid Moiety

Reaction Type Reagents/Method Resulting Functional Group
Esterification Alcohol, Acid Catalyst (Fischer Esterification) masterorganicchemistry.com Ester
Amide Synthesis Amine, Coupling Agents nih.gov Amide
Urea, Mg(NO₃)₂ or Imidazole Catalyst rsc.orgcore.ac.uk Primary/Secondary Amide
Reduction Strong Reducing Agents Primary Alcohol
Decarboxylation Photoredox Catalyst organic-chemistry.org Alkane

The pteridine ring system, being electron-deficient due to its four nitrogen atoms, is susceptible to nucleophilic attack. orientjchem.orgwur.nlnih.gov This reactivity allows for various structural modifications directly on the heterocyclic core.

The fused pteridine nucleus readily undergoes nucleophilic addition with reagents such as water, alcohols, and amines, primarily at the C-4 and C-7 positions. orientjchem.orgorientjchem.org For instance, the addition of methanol (B129727) to a pteridine can result in an equilibrium mixture of 3,4-dihydro-4-methoxypteridine and 5,6,7,8-tetrahydro-6,7-dimethoxypteridine. orientjchem.orgorientjchem.org

Nucleophilic substitution reactions offer a powerful tool for functionalizing the pteridine ring. Halogenated pteridines, such as 6-chloropteridines, are valuable intermediates that can react with nucleophiles like amines and thiols to yield substituted products. wur.nl A modern approach involves palladium-mediated coupling reactions of 6-chloropteridine (B3064489) with acetylenes to produce alkynyl-substituted pteridines. orientjchem.org Similarly, 4-chloropteridine (B1599579) derivatives can be functionalized; for example, 4-chloro-6-(3,4,5-trimethoxyphenyl)pteridine reacts with various anilines to produce a library of substituted derivatives. tandfonline.com The synthesis of 6-substituted pterins can also be achieved through the derivatization of 6-chloropterin intermediates. mdpi.com

Table 2: Summary of Modifications of the Pteridine Nucleus

Modification Type Reagents/Method Position(s) of Attack
Nucleophilic Addition Water, Alcohols, Amines orientjchem.orgorientjchem.org C-4, C-7
Nucleophilic Substitution Amines, Thiols (on chloropteridines) wur.nl C-4, C-6
Acetylenes (Palladium-catalyzed) orientjchem.org C-6

The introduction of alkyl and aryl groups onto the this compound framework can significantly impact its steric and electronic properties. These substituents can be added at several positions, including the nitrogen and carbon atoms of the pteridine ring.

Alkylation can be achieved through various methods. For instance, pteridine 2,4,6-triones can be N-alkylated at the N5-position using ω-bromoalcohols. acs.org More selective alkylations have been developed for complex pterins like L-biopterin. researchmap.jp Using Mitsunobu reaction conditions, selective N(3)-alkylation can be achieved when the N2-amino group is protected as an N,N-dimethylaminomethylene derivative, while O4-alkylation is favored when an N2-acetyl group is present. researchmap.jpresearchgate.net

Aryl groups can be introduced onto the pteridine nucleus using modern cross-coupling techniques or classical methods. A series of aryl-substituted pteridines have been synthesized by the cyclization of 4,6-diamino-5-nitrosopyrimidines with substituted phenylacetonitriles. nih.gov Direct arylation of the pteridine ring is possible using arene diazonium salts in an aqueous alkaline solution, which primarily yields 7-aryl substituted lumazines. researchgate.netgrafiati.com Palladium-catalyzed Suzuki coupling reactions are also highly effective; for example, 6-bromopteridin-4(3H)-one can be coupled with arylboronic acids, such as 3,4,5-trimethoxyphenylboronic acid, to install an aryl group at the C-6 position. tandfonline.com Bulky substituents, like a phenyl group, at the 6-position have been shown to increase the inhibitory potency of some reduced 4-amino-5,6,7,8-tetrahydropteridines. nih.gov

Table 3: Summary of Alkyl and Aryl Substitutions

Substituent Method Position of Substitution
Alkyl ω-bromoalcohols acs.org N-5
Mitsunobu Reaction researchmap.jpresearchgate.net N-3 or O-4 (selective)
Aryl Cyclization with Arylacetonitriles nih.gov C-6/C-7
Arene Diazonium Salts researchgate.netgrafiati.com C-7 (major), C-6 (minor)
Suzuki Coupling tandfonline.com C-6

In Vitro Biochemical and Cellular Mechanisms of Action

Enzymatic Inhibition Studies

Dihydrofolate Synthetase Modulation by Homopteroic Acid Derivatives

Dihydrofolate synthetase (DHFS) is a crucial enzyme in the folate biosynthetic pathway, catalyzing the addition of glutamate (B1630785) to dihydropteroate (B1496061) to form dihydrofolate. The inhibitory effects of this compound derivatives on this enzyme have been a key area of research.

Reduced forms of this compound have been shown to inhibit dihydrofolate synthetase. nih.gov Specifically, dihydrohomopteroate exhibits stronger inhibitory action than tetrahydrohomopteroate. nih.gov In a study using DHFS isolated from Escherichia coli B, dihydrohomopteroate was identified as an antimetabolite that inhibits the enzyme with an apparent inhibition constant (Ki) of 9.2 µM. nih.gov For comparison, the enzyme's natural product, dihydrofolate (H2-folate), inhibited the enzyme with an apparent Ki of 23.4 µM, indicating that dihydrohomopteroate is a more potent inhibitor. nih.gov

These findings highlight the potential of this compound derivatives to act as competitive inhibitors of DHFS, disrupting the normal folate synthesis pathway. The structural similarity of these derivatives to the natural substrate, dihydropteroate, allows them to bind to the enzyme's active site, thereby blocking the synthesis of dihydrofolate.

Inhibition of Dihydrofolate Synthetase

Inhibitor Apparent Ki (µM) Source Organism
Dihydrohomopteroate 9.2 Escherichia coli B

Interactions with Other Enzymes in Folate Metabolism Pathways

The folate metabolic pathway is a complex network of enzymes essential for the synthesis of nucleotides and amino acids. Beyond DHFS, the interactions of this compound and its analogs with other key enzymes in this pathway provide a broader understanding of its biological effects.

Furthermore, the folate cycle involves a delicate balance between pathways for DNA synthesis and repair and those for remethylation processes. xiahepublishing.com Enzymes like thymidylate synthase (TYMS) and methylenetetrahydrofolate reductase (MTHFR) are central to these processes. xiahepublishing.commdpi.com The inhibitory action of folic acid oligoglutamates on E. coli thymidylate synthetase can be reversed by certain conditions, an effect also observed with H4homopteroylmonoglutamate. researchgate.net This suggests that this compound derivatives can have wider-reaching effects on the intricate network of folate-dependent enzymes.

Cellular Pathway Perturbation Analysis

Impact on Cellular Growth and Proliferation in Model Systems (e.g., L1210 mouse leukemia)

The L1210 mouse leukemia cell line is a widely used in vitro model for cancer research, particularly for studying the efficacy of chemotherapeutic agents and mechanisms of drug resistance. bcrj.org.brwikipedia.org The impact of this compound analogs on the growth and proliferation of these cells provides insight into their potential as anticancer agents.

Tetrahydrohomofolic acid has been shown to prolong the survival of mice with an amethopterin-resistant strain of L1210 leukemia. researchgate.net This is significant because amethopterin (B1665966) (methotrexate) resistance in L1210 cells is often associated with increased activity of dihydrofolate reductase (DHFR). wikipedia.org The fact that reduced homofolates are effective against a methotrexate-resistant strain suggests they act through a different mechanism than DHFR inhibition. researchgate.net Homofolates have been observed to inhibit the growth of mammalian tumor cell lines in culture, an effect that can be counteracted by the addition of purines. researchgate.net This points to the disruption of purine (B94841) synthesis as a key consequence of the cellular action of these compounds.

Modulation of Specific Metabolic Fluxes

Metabolic flux analysis is a powerful tool for understanding how cells regulate their metabolic networks in response to various stimuli. nih.gov The introduction of compounds like this compound can perturb these fluxes, providing clues about their mechanism of action.

Viruses, for instance, heavily rely on the host cell's metabolic network for replication, often upregulating pathways like glycolysis and fatty acid synthesis. nih.gov By analogy, the effects of this compound on cellular metabolism can be dissected by tracing the flow of stable isotopes through metabolic pathways. nih.gov The inhibition of folate metabolism by this compound derivatives would be expected to directly impact the flux through pathways dependent on one-carbon units, such as the synthesis of purines and thymidylate. nih.gov This disruption in the supply of essential building blocks for DNA and RNA synthesis would, in turn, affect cell growth and proliferation. The addition of external compounds can significantly alter the flux distribution of central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway, glycolysis, and the TCA cycle. mdpi.com

Molecular Interactions within Biological Systems

The biological activity of any compound is fundamentally governed by its molecular interactions with cellular components. numberanalytics.com These non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, determine the specificity and affinity of a molecule for its target. numberanalytics.com

In the context of this compound, its interactions with enzymes are of primary interest. The binding of this compound derivatives to the active site of dihydrofolate synthetase is a classic example of protein-ligand interaction. nih.govnih.gov Computational modeling techniques, such as molecular dynamics simulations and QM/MM methods, can provide detailed insights into these interaction patterns and help in the design of more potent inhibitors. mpg.de The nature of these interactions often involves electrostatic attraction and hydrogen bonding with amino acid residues in the enzyme's active site. unizar.es Understanding these molecular interactions is crucial for elucidating the precise mechanism of action and for the rational design of new therapeutic agents based on the this compound scaffold.

Receptor Binding Studies in Cell-Free Systems

Cell-free systems provide a powerful platform for studying the direct interaction between a compound and its purified protein target, devoid of cellular membranes and other complex biological machinery. nih.govdtic.mil These systems, which typically consist of cell lysates or reconstituted components necessary for transcription and translation, allow for the unambiguous characterization of binding events. nih.gov For enzymes like dihydropteroate synthase (DHPS), the primary target of this compound, cell-free assays are instrumental in determining binding affinity and the mechanism of inhibition.

Equilibrium binding assays, a common technique in cell-free studies, can quantify the binding of a ligand to a protein. For example, studies on DHPS from Streptococcus pneumoniae utilized equilibrium binding assays to demonstrate that the binding of the substrate p-aminobenzoic acid (pABA) is dependent on the presence of an analog of the second substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This indicates that the enzyme-DHPPP binary complex is the primary target for pABA and its competitive inhibitors. nih.gov

While specific radioligand binding studies directly measuring the dissociation constant (Kd) of this compound to a purified receptor are not extensively documented in publicly available literature, its inhibitory action has been assessed in cell-free extracts. pnas.org Studies on cell-free extracts from Escherichia coli containing DHPS have been used to determine the inhibitory concentrations of various pABA analogs, including this compound and its derivative, dihydrothis compound. pnas.org Furthermore, cell-free extracts from murine leukemia and human lymphoma cells have been employed to test the inhibitory effects of homofolate derivatives on other enzymes within the folate pathway, demonstrating the utility of this approach. researchgate.net

Investigation of Protein-Ligand Interactions

The investigation of protein-ligand interactions provides a molecular-level understanding of a compound's mechanism of action. For this compound, its interaction with dihydropteroate synthase (DHPS) is of primary importance. DHPS is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, catalyzing the condensation of DHPPP and pABA to form 7,8-dihydropteroate. researchgate.netwikipedia.org As an analog of the reaction's product, this compound is positioned to interact with the enzyme's active site.

Studies have shown that compounds structurally similar to the product can act as inhibitors. The natural product of the DHPS reaction, dihydropteroic acid, competitively inhibits the enzyme's activity. nih.gov Research on DHPS from Arabidopsis thaliana determined a specific inhibition constant (Ki) for this product inhibition. The inhibitory constant (Ki) represents the concentration at which an inhibitor ligand would occupy 50% of the receptor sites in the absence of a competing ligand. pharmacologycanada.org

Inhibition of Arabidopsis thaliana Dihydropteroate Synthase by Dihydropteroic Acid
CompoundInhibition Constant (Ki)Type of InhibitionSource
Dihydropteroic acid81 µMCompetitive nih.gov

This compound, which features an additional methylene (B1212753) group between the pteridine (B1203161) and p-aminobenzoic acid moieties compared to pteroic acid, has also been identified as an inhibitor of DHPS. pnas.org In studies using cell-free extracts from both sulfonamide-sensitive and sulfonamide-resistant strains of E. coli, this compound demonstrated inhibitory activity against both forms of the enzyme. pnas.org This suggests that this compound can bind to the active site of both the wild-type and the altered, drug-resistant enzyme. The 50% inhibitory concentrations (IC50) were in the molar range. pnas.org

50% Inhibitory Concentration (IC50) of this compound and Related Compounds against E. coli Dihydropteroate Synthase (DHPS)
CompoundTarget EnzymeApproximate IC50 (M)Source
This compoundSulfonamide-Sensitive DHPS~10-4 - 10-3 pnas.org
This compoundSulfonamide-Resistant DHPS~10-4 - 10-3 pnas.org
Dihydrothis compoundSulfonamide-Sensitive DHPS~10-4 - 10-3 pnas.org
Dihydrothis compoundSulfonamide-Resistant DHPS>10-3 pnas.org

The binding of inhibitors to DHPS is often studied using molecular docking simulations, which predict the conformation and interaction of a ligand within the protein's active site. malariaworld.orgjopcr.comijpsonline.com The DHPS active site contains two distinct binding pockets: one for pABA and another for the pterin (B48896) substrate. emerginginvestigators.orgnih.gov Sulfonamides act as competitive inhibitors by binding to the pABA site. patsnap.comwikipedia.org The pterin binding site, in contrast, is highly conserved across different species, making it an attractive target for developing novel inhibitors that could circumvent existing sulfonamide resistance mechanisms. nih.gov The interaction of ligands with DHPS typically involves a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. ulisboa.pt Given its structure as a pteroate analog, this compound likely binds within the enzyme's active site, interfering with the binding of the natural substrates or the release of the product.

Structure Activity Relationship Sar Studies of Homopteroic Acid and Its Analogues

Elucidation of Essential Pharmacophores for Biological Activity

The essential pharmacophores of a molecule are the key structural features required for its biological activity. For homopteroic acid analogues, which primarily target the pterin-binding site of DHPS, several key elements have been identified through structural and computational studies. nih.gov

A pharmacophore model for pterin-based inhibitors of DHPS typically includes:

A heterocyclic ring system: This is the core scaffold that mimics the natural pterin (B48896) substrate. nih.gov

Hydrogen bond donors and acceptors: Specific atoms on the pteridine (B1203161) ring and its substituents form crucial hydrogen bonds with amino acid residues in the active site of the enzyme, anchoring the inhibitor. nih.gov

Structural studies on DHPS have revealed a highly conserved pterin-binding pocket, providing a template for the design of inhibitors. nih.gov The key interactions involve hydrogen bonding between the pterin moiety and specific residues within the enzyme's active site. nih.gov The development of a pharmacophore map based on these interactions facilitates the design of next-generation inhibitors that specifically target this site. nih.gov

Impact of Pteridine Ring Substituents on Activity

Modifications to the pteridine ring of this compound analogues have a significant impact on their inhibitory activity. The nature, size, and position of substituents can influence binding affinity and selectivity.

Studies on various pteridine derivatives have shown that the presence and type of substituents at the 6 and 7 positions of the pteridine ring can greatly affect biological activity. For instance, in a study of 2,4-diaminopteridines, 6,7-diphenyl substitution resulted in the most potent inhibition of soybean lipoxygenase, while 6,7-dimethyl groups enhanced protection against lipid peroxidation. nih.gov Conversely, increasing the bulk of 6,7-substituents on 4-amino-2-(4-methylpiperazin-1-yl)pteridines did not enhance inhibitory potency against the same enzyme. nih.gov

The electronic properties of the substituents also play a role. The introduction of polar substituents can, in some cases, increase potency. nih.gov These findings highlight that the optimal substitution pattern on the pteridine ring is highly dependent on the specific biological target and the nature of the active site interactions.

Table 1: Effect of Pteridine Ring Substituents on Biological Activity

Compound Series Substituent(s) Effect on Activity Reference
4-Aminopteridines6,7-diphenylMost potent inhibitor of soybean lipoxygenase nih.gov
2,4-Diaminopteridines6,7-dimethylEnhanced protection against lipid peroxidation nih.gov
4-Amino-2-(4-methylpiperazin-1-yl)pteridinesIncreasing bulk of 6,7-substituentsDid not enhance inhibitory potency nih.gov
(Hetero)arylmethyl seriesPolar substituentIncreased potency nih.gov

Influence of Side Chain Length and Functionalization

The side chain of this compound and its analogues, which is attached to the pteridine ring, plays a crucial role in determining their biological activity. The length, flexibility, and functional groups present in the side chain can all modulate the inhibitory potential.

Research on various classes of molecules has demonstrated the importance of side-chain characteristics. For example, in a study of perfluorosulfonic acid ionomers, a shorter side chain and a higher density of sulfonic acid groups led to improved physical properties that facilitated electrospinning. researchgate.net In the context of amino acids, the length of charged side chains was found to be critical for stabilizing protein secondary structures through cross-strand interactions. proquest.comnih.gov Specifically, matching long side chains on interacting residues was necessary for optimal stability. proquest.com

Similarly, for inhibitors of enzymes, the side chain must possess the appropriate length and functionality to interact favorably with the target. In the development of pyrazinoic acid analogues as antimycobacterial agents, substitutions at the 3 and 5 positions of the pyrazine (B50134) ring with alkylamino groups resulted in compounds that were 5- to 10-fold more potent than the parent compound. nih.gov This indicates that both the position and the nature of the side-chain functionalization are critical for enhancing activity.

The impact of the aliphatic side chain length has also been observed in other systems, such as fullerene derivatives used in photovoltaic cells, where the chain length affected the efficiency of the devices. rsc.org These examples from different fields underscore a general principle in medicinal chemistry: the side chain is a key determinant of a molecule's interaction with its environment, whether it be a biological target or another component in a material.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of this compound and its analogues. Since biological macromolecules like enzymes are chiral, they often exhibit stereospecificity in their interactions with small molecules.

The importance of stereochemistry is well-documented in drug design. For instance, in a study of tetrahydrolipstatin (THL) and its seven stereoisomers, the inhibitory activity against porcine pancreatic lipase (B570770) varied significantly among the diastereomers. nih.gov The natural stereoisomer, THL, was the most potent inhibitor, with an IC50 of 4.0 nM, while the diastereomer with inverted stereocenters at the 2, 3, and 2'-positions was the least active, with an IC50 of 930 nM. nih.gov This demonstrates that even subtle changes in the spatial orientation of functional groups can have a profound effect on biological activity.

This principle is not limited to enzyme inhibitors. In the study of opioids, a unified SAR theory has been proposed based on the stereochemical relationship between an aromatic ring and a heterocyclic ring. nih.gov The specific conformation and steric hindrance of this heterocyclic ring are hypothesized to predict the analgesic activity of the molecule. nih.gov

Therefore, when designing analogues of this compound, it is essential to consider the stereochemistry of any chiral centers within the molecule. The synthesis of stereochemically pure isomers and the evaluation of their individual biological activities are crucial steps in developing potent and selective inhibitors.

Computational Approaches to SAR Modeling (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of this compound analogues. mdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

The process of developing a QSAR model involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated. oncodesign-services.com These can include parameters related to hydrophobicity, electronics, and sterics.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. oncodesign-services.comwu.ac.th

Model Validation: The predictive power of the model is assessed using an external set of compounds not used in the model development. mdpi.com

QSAR studies have been successfully applied to various classes of enzyme inhibitors. For example, a 3D-QSAR model was developed for a series of diaryl sulfone inhibitors of E. coli dihydropteroate (B1496061) synthase, providing insights into the favorable and unfavorable substitutions for enhancing potency. researchgate.net Similarly, QSAR models have been developed for chalcone (B49325) derivatives as antimycobacterial agents and for inhibitors of Pneumocystis carinii DHPS. asm.orgnih.gov

These computational models not only help in understanding the SAR of existing compounds but also guide the design of new, more potent analogues by predicting their activity before synthesis, thereby saving time and resources in the drug discovery process. oncodesign-services.com

Advanced Analytical Techniques for Homopteroic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating homopteroic acid and its metabolic neighbors from complex mixtures prior to their detection and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes and the research question at hand.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pteridines like this compound. mdpi.comacs.org Method development is a systematic process involving several key steps to achieve a robust and reliable separation. thermofisher.com

Core Principles of HPLC Method Development: The development of an effective HPLC method involves a multi-step process that begins with method scouting to screen various columns and mobile phase compositions. thermofisher.com This is followed by method optimization, where parameters are fine-tuned to achieve the desired separation. Key parameters that are manipulated include the type of stationary phase, the composition and pH of the mobile phase, the flow rate, and the column temperature. phcog.com The goal is to optimize retention (k), efficiency (N), and selectivity (α) to ensure good resolution of the target analytes. thermofisher.com

Stationary and Mobile Phases: Reversed-phase (RP) chromatography is the most common modality used for pteridine (B1203161) separation. mdpi.com Octadecylsilane (ODS, C18) columns are frequently employed due to their ability to separate compounds based on hydrophobicity. nih.govrsc.org Given the polar nature of this compound, careful selection of the mobile phase is critical. Typically, a gradient elution is used, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic modifier, such as methanol (B129727) or acetonitrile. nih.govpan.olsztyn.pl

The pH of the mobile phase is a crucial parameter that influences the retention and peak shape of ionizable compounds like this compound. Buffers are used to control the pH and maintain a consistent ionization state of the analyte. Common buffers compatible with mass spectrometry (MS) detection include ammonium (B1175870) acetate (B1210297) and ammonium formate. elementlabsolutions.com For UV detection, phosphate (B84403) buffers are also used. nih.gov The addition of small amounts of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and ionization efficiency in MS. elementlabsolutions.comresearchgate.net

Detection: Following separation by HPLC, detection can be achieved using various methods. Fluorometric detection is highly sensitive for naturally fluorescent pteridines. nih.govnih.gov Ultraviolet (UV) detection is also commonly used. sigmaaldrich.com However, for enhanced specificity and sensitivity, HPLC is often coupled with mass spectrometry (MS). rsc.org

Below is a table summarizing typical HPLC conditions for pteridine analysis.

ParameterTypical ConditionsRationale
Column Reversed-phase C18 (e.g., ODS, 5 µm) nih.govrsc.orgProvides good separation for polar compounds based on hydrophobicity.
Mobile Phase Gradient of aqueous buffer (e.g., ammonium acetate, formic acid) and organic solvent (e.g., acetonitrile, methanol) nih.govelementlabsolutions.comAllows for the elution of compounds with a wide range of polarities.
pH Control Buffered mobile phase (e.g., pH 3-6) elementlabsolutions.comnih.govControls the ionization state of acidic and basic functional groups, improving peak shape and retention consistency.
Flow Rate 0.3 - 1.0 mL/min nih.govnih.govOptimized for column dimensions and particle size to achieve efficient separation.
Detection Fluorometric, UV, or Mass Spectrometry (MS) nih.govrsc.orgnih.govChosen based on the required sensitivity, selectivity, and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com However, non-volatile and polar molecules like this compound cannot be directly analyzed by GC-MS due to their low volatility and thermal instability. alwsci.comshimadzu.com To overcome this limitation, chemical derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. jfda-online.comresearchgate.net

Derivatization Process: Derivatization involves a chemical reaction that modifies the functional groups of the analyte. gcms.cz For compounds like this compound, which contains carboxylic acid and potentially hydroxyl and amino groups, common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens in functional groups like -OH, -COOH, and -NH2 are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting TBDMS derivatives are generally more stable and less sensitive to moisture.

Acylation: This process introduces an acyl group into the molecule. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to create pentafluoropropionyl derivatives, which are highly volatile and can be detected with high sensitivity. nih.gov

Alkylation/Esterification: Carboxylic acid groups can be converted to their corresponding esters (e.g., methyl esters) to increase volatility. researchgate.netgcms.cz This is often achieved by reaction with an alcohol in the presence of an acid catalyst. gcms.cz

Analysis by GC-MS: Once derivatized, the sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the GC column's stationary phase. thermofisher.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio. thermofisher.com The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

The table below outlines the steps and reagents for GC-MS analysis of non-volatile compounds.

StepDescriptionCommon Reagents
Derivatization Chemical modification to increase volatility. jfda-online.comMTBSTFA (Silylation), PFPA (Acylation), Methanolic HCl (Esterification) nih.gov
Separation Gas chromatography separates volatile derivatives. thermofisher.comCapillary columns (e.g., DB-5ms)
Ionization Electron Ionization (EI) is commonly used to create ions. thermofisher.com70 eV electron beam
Detection Mass spectrometer separates ions by mass-to-charge ratio. thermofisher.comQuadrupole or Ion Trap analyzer

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (UPLC-MS), represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.commdpi.com This makes it an exceptionally powerful tool for metabolomics and the comprehensive profiling of intermediates in metabolic pathways like the folate cycle. creative-proteomics.comnih.gov

Principles of UPLC: UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) than those in HPLC. measurlabs.com This allows for more efficient separation and the use of higher flow rates, which significantly reduces analysis time while improving chromatographic resolution. measurlabs.com The fundamental principles of separation remain the same as in HPLC, relying on the partitioning of analytes between the mobile and stationary phases. measurlabs.com

Application in Metabolite Profiling: In the context of this compound research, UPLC-MS is invaluable for obtaining a global snapshot of folate metabolism. creative-proteomics.commdpi.com It enables the simultaneous detection and quantification of multiple folate pathway intermediates, including dihydrofolate, tetrahydrofolate, and their various one-carbon substituted forms, in complex biological samples like plasma or tissue extracts. nih.govnih.gov

The high sensitivity of UPLC-MS allows for the detection of low-abundance metabolites, while its high resolution helps to separate structurally similar isomers. au.dk The mass spectrometer provides accurate mass measurements, which are crucial for the tentative identification of unknown compounds, and tandem mass spectrometry (MS/MS) provides structural information for confirmation. protocols.iomdpi.com

Methodology: A typical UPLC-MS method for metabolite profiling involves a reversed-phase separation on a C18 column using a gradient elution with an acidified water/acetonitrile or water/methanol mobile phase. protocols.iowaters.com Electrospray ionization (ESI) is the most common ionization technique used for polar metabolites like folates, and it can be operated in both positive and negative ion modes to maximize the number of detected compounds. nih.govau.dk

The table below summarizes key aspects of UPLC-MS for metabolite profiling.

FeatureDescriptionAdvantage for this compound Research
Stationary Phase Sub-2 µm particles (e.g., C18) protocols.ioHigher resolution and speed compared to HPLC. measurlabs.com
Mobile Phase Acetonitrile/Water or Methanol/Water with formic acid protocols.ioEfficient elution and good ionization for polar metabolites.
Ionization Electrospray Ionization (ESI) nih.govSoft ionization technique suitable for labile molecules.
Mass Analyzer Time-of-Flight (TOF), Orbitrap, Triple Quadrupole au.dkprotocols.ioProvides high mass accuracy (TOF, Orbitrap) or sensitive quantification (Triple Quadrupole). au.dk
Application Global or targeted analysis of folate pathway intermediates. creative-proteomics.commdpi.comComprehensive view of metabolic state and pathway flux.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound and related pteridine derivatives. These methods provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. solubilityofthings.comslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com

Principles of NMR: NMR spectroscopy is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. solubilityofthings.com When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The exact frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing clues about the types of functional groups present. slideshare.net

Structural Information from NMR:

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). slideshare.net

¹³C NMR: Shows the number of different types of carbon atoms in a molecule and provides information about their electronic environment. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and between protons and carbons, respectively. solubilityofthings.com This is crucial for piecing together the molecular structure. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range couplings (2-3 bonds), which helps in connecting different parts of a molecule. acs.org

For pteridine compounds, NMR has been used to study their ionization states in different solvents and to determine the precise location of substituents on the pteridine ring system. researchgate.netwur.nl

The table below details the type of information obtained from different NMR experiments.

NMR ExperimentInformation ProvidedApplication in Structural Elucidation
¹H NMR Chemical shift, integration, and multiplicity of protons. slideshare.netIdentifies the number and environment of hydrogen atoms.
¹³C NMR Chemical shift of carbon atoms. researchgate.netIdentifies the number and type of carbon atoms (e.g., C=O, C=C, C-N).
COSY Shows coupling between adjacent protons. solubilityofthings.comEstablishes H-H connectivity within spin systems.
HSQC/HMQC Correlates protons with directly attached carbons. solubilityofthings.comAssigns protons to their corresponding carbons.
HMBC Shows correlations between protons and carbons over 2-3 bonds. acs.orgConnects different fragments of the molecule and establishes the overall carbon skeleton.

Mass Spectrometry (MS/MS, HRMS) for Molecular Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound with high accuracy. creative-proteomics.comau.dk

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure m/z values with very high precision (typically to four or five decimal places). creative-proteomics.comau.dk This high mass accuracy allows for the determination of the elemental formula of a molecule, which is a critical piece of information for identifying unknown compounds. acs.org For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, or MS/MS, is a technique used to obtain structural information about a molecule. protocols.io In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it by comparing it to library spectra or by interpreting the fragmentation pathways. conicet.gov.ar This technique is particularly powerful when combined with chromatographic separation (e.g., LC-MS/MS), allowing for the identification of specific compounds within a complex mixture. nih.gov

The combination of HPLC or UPLC with HRMS and MS/MS provides a powerful platform for the confident identification and characterization of this compound and its metabolites in biological samples. mdpi.comrsc.orgcreative-proteomics.com

The table below highlights the roles of different mass spectrometry techniques.

TechniquePrimary FunctionInformation Obtained
Mass Spectrometry (MS) Measures mass-to-charge ratio (m/z). au.dkMolecular weight of the compound.
High-Resolution MS (HRMS) Measures m/z with high accuracy. creative-proteomics.comau.dkElemental formula (e.g., CₓHᵧNₐOₑ).
Tandem MS (MS/MS) Fragments precursor ions and analyzes product ions. protocols.ioStructural information based on characteristic fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing the vibrations of its chemical bonds. europeanpharmaceuticalreview.com These two techniques are complementary, as their selection rules differ. edinst.com IR spectroscopy measures the absorption of infrared light by a molecule, which excites it to a higher vibrational state. edinst.com This technique is particularly sensitive to vibrations that cause a change in the molecule's dipole moment, making it excellent for identifying polar functional groups. edinst.commdpi.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). europeanpharmaceuticalreview.com A Raman signal is generated when the vibration causes a change in the molecule's polarizability. edinst.commdpi.com

For this compound, these techniques are invaluable for confirming the presence of its key functional groups. IR spectroscopy would be effective at identifying the carboxylic acid (-COOH), amine (-NH2), and amide/ketone (C=O) functionalities due to their strong dipole moment changes during vibration. mdpi.comijpsjournal.com Raman spectroscopy, on the other hand, would be particularly useful for characterizing the molecular framework, including the pteridine and benzene (B151609) rings. scitepress.org A significant advantage of Raman spectroscopy is its insensitivity to water, which makes it highly suitable for analyzing aqueous biological samples without significant interference from the solvent. europeanpharmaceuticalreview.comedinst.com When used together, IR and Raman provide a comprehensive characterization of the molecule's vibrational modes. edinst.com

Table 1: Expected Vibrational Modes for this compound Functional Groups

Functional GroupVibrational ModeGeneral Wavenumber Range (cm⁻¹)Technique
O-H (Carboxylic Acid)Stretching2500-3300 (broad)IR
N-H (Amine/Amide)Stretching3100-3500IR, Raman
C-H (Aromatic/Alkyl)Stretching2850-3100IR, Raman
C=O (Carboxylic Acid/Pteridone)Stretching1630-1760IR
C=C, C=N (Aromatic Rings)Stretching1400-1650IR, Raman
C-N (Amine)Stretching1000-1350IR
C-O (Carboxylic Acid)Stretching1210-1320IR

Electrochemical Detection Methods

Electrochemical detection methods are a class of analytical techniques that measure changes in an electrical signal (such as current or potential) resulting from a chemical reaction involving the analyte. These methods are known for their high sensitivity, selectivity, and suitability for quantifying electroactive compounds. researchgate.netunica.it Techniques like voltammetry and amperometry work by applying a potential to an electrode and measuring the resulting current as the analyte is oxidized or reduced. researchgate.net

This compound possesses several functional groups that are potentially electroactive. The pteridine ring system, with its multiple nitrogen atoms and conjugated structure, can undergo redox reactions. Likewise, the primary amine group and the aminobenzoic acid moiety are susceptible to oxidation. Cyclic voltammetry can be used as a preliminary technique to investigate the electrochemical behavior of this compound, determining the potentials at which it oxidizes or reduces. This information is then used to set up more sensitive detection methods, such as amperometry, often coupled with liquid chromatography for quantitative analysis. Pulsed electrochemical detection (PED) is an advanced variant that can prevent electrode fouling—a common issue where reaction products passivate the electrode surface—by applying a series of potential pulses to clean and reactivate the electrode. chromatographyonline.com

Table 2: Principles of Common Electrochemical Detection Techniques

TechniquePrinciplePrimary Application
Cyclic Voltammetry (CV) The potential is swept linearly between two values, and the resulting current is measured. Investigating the redox behavior of a compound to determine optimal potentials for detection.
Amperometry A constant potential is applied to the working electrode, and the current is measured as a function of time. researchgate.netQuantitative detection of analytes at a fixed potential, often used with chromatography.
Pulsed Electrochemical Detection (PED) A repeating sequence of potentials is applied to detect the analyte while cleaning and reactivating the electrode surface. chromatographyonline.comSensitive detection of compounds prone to causing electrode fouling, such as carbohydrates and amino acids. chromatographyonline.com
Stripping Analysis The analyte is preconcentrated onto the working electrode and then "stripped" off by a potential sweep, generating a signal. unica.itUltra-trace analysis of metal ions and some organic compounds. unica.it

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent a powerful advancement in analytical chemistry, created by coupling a separation method with a spectroscopic detection method. chemijournal.com This combination enhances analytical capabilities, providing superior resolution, sensitivity, and specificity for the analysis of complex mixtures. chemijournal.comasiapharmaceutics.info The goal is to obtain more comprehensive information than either technique could provide alone. chemijournal.com

For the analysis of this compound, particularly within complex biological samples or as an impurity in pharmaceutical preparations, hyphenated techniques are essential. numberanalytics.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is one of the most powerful and widely used hyphenated techniques in pharmaceutical analysis. ijpsjournal.comasiapharmaceutics.info Liquid chromatography first separates this compound from other components in the mixture. The separated analyte then enters the mass spectrometer, which ionizes the molecule and separates the ions based on their mass-to-charge ratio, providing definitive identification and quantification. ijpsjournal.com This method is ideal for impurity profiling, such as detecting trace amounts of this compound in folic acid preparations. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) : While highly effective, GC-MS requires the analyte to be volatile and thermally stable. chemijournal.com For a non-volatile compound like this compound, a chemical derivatization step would be necessary to increase its volatility before it could be analyzed by this method.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : This technique couples the separation power of LC with the detailed structural elucidation capabilities of NMR. chemijournal.comresearchgate.net After separation by LC, the sample flows into an NMR spectrometer, which can provide unambiguous structural information about the analyte and any co-eluting impurities. chemijournal.com

These hyphenated methods are indispensable for drug metabolism studies, impurity profiling, and the comprehensive analysis of bioactive compounds in natural extracts. numberanalytics.com

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleDetection PrincipleKey Application for this compound
LC-MS Differential partitioning between mobile and stationary phases. numberanalytics.comMass-to-charge ratio of ionized molecules. numberanalytics.comQuantification and identification in biological matrices; impurity profiling. asiapharmaceutics.infonumberanalytics.com
GC-MS Differential partitioning between mobile gas and stationary liquid phases. chemijournal.comMass-to-charge ratio of ionized molecules. chemijournal.comAnalysis of volatile derivatives for structural confirmation.
LC-NMR Differential partitioning between mobile and stationary phases. chemijournal.comNuclear magnetic resonance of atomic nuclei. chemijournal.comUnambiguous structural elucidation of the compound and its metabolites or impurities. ijpsjournal.com

Ecological and Environmental Context of Homopteroic Acid Analogues

Identification in Natural Product Isolations

The direct isolation of homopteroic acid from natural sources is not extensively documented in scientific literature. Its prominence lies more in its synthetic creation as a building block for more complex molecules. hodoodo.com For instance, analogues of this compound have been synthesized to explore their potential as antimalarial agents. researchgate.netresearchgate.net

However, the broader class of pteridine (B1203161) compounds, to which this compound belongs, is widespread in nature. Pteridines are found in a vast array of organisms, from bacteria to mammals, where they perform diverse biological functions. nih.gov They are well-known as pigments in the wings of butterflies and in the skin of fish and amphibians. pnas.org The isolation of various pteridine derivatives from numerous natural sources suggests that while this compound itself may not be a common natural product, the biochemical pathways for producing similar structures are prevalent.

Examples of Naturally Occurring Pteridine Derivatives
CompoundNatural Source ExamplePrimary Function
BiopterinMammalian tissues, insectsEnzyme cofactor
NeopterinMammalian immune cellsImmune system marker
XanthopterinButterfly wings, wasp venomPigmentation
ErythropterinIntegument of some insectsPigmentation researchgate.net
Folic Acid (a pteroylglutamic acid)Leafy green vegetables, legumesVitamin, one-carbon metabolism

Role in Microbial Interactions (e.g., production by microorganisms)

Microorganisms are significant producers of a vast array of secondary metabolites that mediate their interactions with the environment and other organisms. While the specific production of this compound by microbes is not a central research focus, the synthesis of the structurally related pteroic acid is a key step in the microbial biosynthesis of folate. The enzyme dihydropteroate (B1496061) synthase (DHPS) is responsible for condensing para-aminobenzoic acid (PABA) and a pteridine precursor. pnas.org It is conceivable that microbial DHPS enzymes could potentially synthesize this compound or its analogues if provided with the appropriate precursors.

Some bacteria have been shown to possess DHPS enzymes that are resistant to sulfonamide antibiotics, which are structural analogues of PABA. pnas.org This indicates a degree of flexibility in the active site of these enzymes, further suggesting that the production of varied pteridine structures, potentially including this compound analogues, could occur in microbial settings. The microbial synthesis of various organic acids and natural product analogues is a well-established field, with microorganisms engineered to produce a wide range of compounds. nih.govfrontiersin.orgnih.gov

Microbial Involvement in Pteridine-Related Synthesis
Microorganism TypeInteraction/RoleRelevance to this compound Analogues
Various Bacteria (e.g., E. coli)Synthesize folates via the dihydropteroate synthase (DHPS) pathway. pnas.orgDHPS enzymes could potentially utilize alternative substrates to produce this compound analogues.
Intestinal MicrobiotaDegrade pteridine compounds under anaerobic conditions. nih.govnih.govasm.orgSuggests a role for gut microbes in the metabolism and cycling of pteridine structures.
Fungi and Bacteria in Co-cultureInduce the production of "silent" secondary metabolites, including novel alkaloids and polyketides. nih.govInterspecies interactions could potentially trigger the biosynthesis of unique pteridine derivatives.

Potential as a Chemical Signal in Biological Communication

Secondary metabolites produced by microorganisms often act as signaling molecules, mediating complex interactions such as quorum sensing, biofilm formation, and symbiotic relationships. nih.gov For example, lecanoric acid, a polyketide produced by the fungus Aspergillus nidulans when in contact with a bacterium, is thought to play a role in microbial communication. nih.gov

Given that pteridine derivatives are involved in a multitude of biological processes, it is plausible that this compound analogues could function as chemical signals. Non-proteinogenic amino acids and their analogues, for instance, are known to act as signaling molecules in various metabolic pathways. nih.gov The structural similarity of this compound to essential metabolites like pteroic acid could allow it to interfere with or modulate biological pathways that rely on pteridine recognition. However, direct evidence for this compound or its close analogues acting as signaling molecules in natural ecosystems is currently lacking.

Biogeochemical Cycling and Environmental Fate of Related Compounds

The environmental fate of this compound itself has not been a subject of significant study. However, research on the broader class of pteridines provides insights into their potential biogeochemical cycling. Pteridines are known to be degraded by microorganisms. Studies have shown that anaerobic bacteria present in the intestinal tracts of mammals can catabolize pteridines, breaking down the heterocyclic ring structure. nih.govnih.govasm.org This suggests that in anaerobic environments such as sediments and the digestive systems of animals, this compound analogues would likely be subject to microbial degradation.

In some insects, pteridine levels have been observed to change with age, suggesting a dynamic process of synthesis and degradation over the organism's lifespan. antwiki.org Pteridines can also be influenced by environmental factors such as photoperiod and temperature, which can affect the pigmentation of some insects. researchgate.net The stability of pterins is also known to be affected by light and heat, which would influence their persistence in the environment. researchgate.net These findings indicate that pteridine compounds, and by extension this compound analogues, are part of dynamic biological and chemical cycles in the environment.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies and Green Chemistry Approaches

The chemical synthesis of complex biomolecules like homopteroic acid and its analogs is continually evolving, with a significant shift towards sustainable and environmentally friendly methods. The principles of green chemistry, which advocate for reducing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly being applied to the synthesis of pteridine (B1203161) derivatives. mdpi.comacs.orgresearchgate.net

Future research is focused on moving beyond traditional multi-step synthetic routes, which often involve hazardous reagents and generate significant waste. researchgate.net Novel strategies being explored include:

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers high specificity and milder reaction conditions. mt.comnih.govresearchgate.net For instance, the production of pteroic acid, a closely related compound, has been achieved using microbiological techniques. researchgate.net This opens the door for developing biocatalytic or chemoenzymatic pathways for this compound, potentially using engineered enzymes to achieve high yields and purity while minimizing environmental impact. ethz.chfrontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of substituted pteridines, often leading to higher yields in shorter reaction times and under solvent-free conditions. mdpi.comacs.org

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce solvent use and waste. frontiersin.org Adipic acid, for example, has been used as a biodegradable and homogeneous catalyst in solvent-free MCRs, a principle that could be adapted for pteridine synthesis. frontiersin.org

These green chemistry approaches not only promise more sustainable production methods but also facilitate the creation of diverse libraries of this compound analogs for further biological testing. researchgate.net

Exploration of Undiscovered Biological Roles in Diverse Organisms

This compound is primarily known as a precursor to dihydrofolate, synthesized by the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.org This pathway is crucial for the de novo synthesis of folates in most microorganisms, including bacteria and lower eukaryotes, as they cannot transport dietary folates like higher vertebrates. wikipedia.orgfrontiersin.org However, the full spectrum of its biological roles across the diverse domains of life remains an active area of investigation.

Fungi: In the oleaginous fungus Mortierella alpina, the folate pathway is linked to lipogenesis, suggesting that intermediates like this compound could play a role in regulating fatty acid synthesis. frontiersin.org Furthermore, in Auricularia fibrillifera, the folate biosynthesis pathway was significantly enriched under desiccation stress, indicating a potential protective role for its intermediates in response to environmental challenges. uio.no Multi-omics studies in the macrofungus Thelephora ganbajun also highlighted folate biosynthesis as potentially key in regulating development. nih.gov

Plants: Plants synthesize folates de novo, with the pathway involving intermediates produced from chorismate and pterin (B48896) moieties. researchgate.netrsc.org While the general pathway is understood, the specific regulatory functions of intermediates like this compound, particularly in response to stress or during different developmental stages, are not fully elucidated. nih.gov Given that excess folate can modulate the epigenome, there is growing interest in understanding the nuanced roles of its biosynthetic precursors. mdpi.com

Archaea: Organisms from the domain Archaea, particularly extremophiles that thrive in harsh conditions, possess unique metabolic adaptations. researchgate.netmdpi.commdpi.comasm.orgnih.gov While they have distinct cell membrane lipids and cell wall compositions, many synthesize folates. nih.govdiva-portal.org The role and regulation of this compound in the metabolism of extremophiles, which might face unique metabolic demands, is a promising, yet largely unexplored, research area. mdpi.com

Beyond Folate Synthesis: Research into related compounds suggests potential functions beyond a simple metabolic intermediate. For example, tetrahydrothis compound, a derivative, has shown antimalarial activity. asm.org This raises the question of whether this compound or its immediate derivatives have their own biological activities or signaling functions yet to be discovered. researchgate.net

Future studies will likely focus on these underexplored areas, potentially revealing novel functions for this compound in cellular regulation, stress response, and inter-species interactions.

Integration of Omics Technologies for Mechanistic Insights

The advent of high-throughput omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to unravel complex biological systems. mdpi.commdpi.com Applying these technologies to the study of this compound can offer unprecedented mechanistic insights into its synthesis and function.

Proteomics: Chemical proteomics has been used to study the "folateome" in kinetoplastid parasites by using immobilized folate analogs to "pull down" and identify binding proteins from cell lysates. creative-proteomics.commst.edu This approach could be adapted specifically for this compound to identify not only its synthesizing enzyme (DHPS) but also other potential interacting proteins, which could hint at unknown regulatory roles or metabolic channeling. Proteomic analysis of DHPS mutants can also reveal how resistance mutations affect the broader cellular protein landscape. frontiersin.org

Metabolomics: High-throughput metabolomic analysis is a powerful tool for identifying and quantifying numerous small molecules in a biological sample. nih.govx-mol.net By comparing the metabolomes of wild-type organisms with those of mutants having altered DHPS activity, researchers can precisely map the metabolic consequences of this compound accumulation or depletion. nih.gov Such studies could uncover new metabolic pathways connected to folate synthesis and identify potential biomarkers for diseases where this pathway is dysregulated, such as in certain cancers. mst.edu

Integrated Multi-Omics: The most comprehensive understanding comes from integrating multiple omics datasets. mdpi.comx-mol.net For example, combining proteomic and metabolomic data can create a detailed map of how changes in enzyme levels (e.g., DHPS) correlate with changes in metabolite concentrations (e.g., this compound and downstream products). mdpi.com This integrated approach can reveal how metabolic networks are rewired in response to genetic mutations or environmental stress, providing a system-wide view of the role of this compound within the cell. uio.nonih.gov

The application of these technologies is expected to move beyond simply cataloging parts and toward building predictive models of metabolic flux and regulation centered around the folate pathway.

Advanced Computational Chemistry Applications in Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and molecular science. nih.govnih.gov These in silico methods are increasingly being applied to study this compound and its associated enzyme, dihydropteroate synthase (DHPS), for design and prediction purposes.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions at an atomic level. asm.org Researchers have used large-scale MD simulations to study how sulfa drugs bind to DHPS and how resistance mutations alter the enzyme's active site, sometimes expelling the drug. mdpi.comnih.gov Similar simulations focusing on the natural substrate and the product, this compound, can reveal the precise conformational changes and energetic interactions that govern the catalytic process. nih.goviium.edu.mynih.gov This understanding is crucial for designing new inhibitors that more closely mimic the transition state of the reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govmdpi.comnih.govacdlabs.comeuropa.eubiorxiv.orgmdpi.com While many QSAR studies have focused on DHPS inhibitors, this methodology can be applied to design novel this compound analogs. nih.govresearchgate.neteuropa.eursc.org By building QSAR models based on a series of synthesized this compound derivatives, it would be possible to predict properties like binding affinity, solubility, or even potential off-target activities, thereby guiding the synthesis of compounds with desired characteristics. diva-portal.orgmdpi.commdpi.com

In Silico Design and Screening: Advanced computational platforms now allow for the in silico design and screening of vast virtual libraries of compounds. researchgate.netnih.govrsc.orgescholarship.org Starting with the scaffold of this compound, researchers can design hypothetical analogs with modified functional groups. acs.orgrsc.orgrsc.org These virtual compounds can then be rapidly screened using molecular docking against the DHPS active site or other potential targets to predict their binding affinity and mode. ethz.chnih.govnih.govresearchgate.net This computational pre-screening significantly reduces the time and cost associated with experimental synthesis and testing, accelerating the discovery of novel chemical probes or potential therapeutic agents. nih.govrsc.org

These advanced computational approaches are transforming the study of this compound from a purely experimental endeavor to a synergistic interplay between in silico prediction and empirical validation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Homopteroic acid, and what purity validation techniques are recommended?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled conditions (e.g., inert atmosphere, specific catalysts). Post-synthesis, purity validation should include high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure protocols adhere to reproducibility standards by documenting reaction parameters (temperature, solvent ratios) and calibration curves for analytical instruments .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Prioritize properties critical to biological activity, such as solubility (via shake-flask method), stability (under varying pH/temperature), and partition coefficients (log P). Use differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy for photodegradation studies. Cross-reference findings with computational models (e.g., molecular dynamics simulations) to validate experimental data .

Q. What are the best practices for integrating existing literature on this compound into a new study?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and Google Scholar, filtering for peer-reviewed articles. Employ PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research gaps. Annotate key methodologies and contradictions (e.g., divergent biological activity reports) to justify novel hypotheses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Perform meta-analysis to identify variables influencing outcomes (e.g., assay type, cell lines). Replicate conflicting experiments with standardized protocols, controlling for factors like compound purity and incubation time. Use multivariate statistical models (ANOVA, regression) to isolate confounding variables. Publish negative results to enhance transparency .

Q. What experimental strategies can elucidate the enzymatic inhibition mechanisms of this compound?

  • Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with structural biology techniques (X-ray crystallography or cryo-EM) to map binding sites. Validate findings using site-directed mutagenesis of target enzymes. Cross-correlate in vitro data with in vivo models (e.g., knockout organisms) to assess physiological relevance .

Q. How should interdisciplinary teams approach studying this compound’s role in metabolic pathways?

  • Methodological Answer : Establish a collaborative workflow:

  • Bioinformaticians : Map putative pathways via KEGG/GO enrichment analysis .
  • Biochemists : Validate interactions using isotope tracing or metabolomics .
  • Pharmacologists : Assess toxicity and efficacy in preclinical models.
    Regular data-sharing sessions and unified documentation protocols (e.g., electronic lab notebooks) ensure consistency .

Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate curve fits with bootstrapping or Bayesian inference to quantify uncertainty. Share raw datasets and code (e.g., via GitHub) to enable independent verification .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) via design of experiments (DoE) .
  • Use process analytical technology (PAT) for real-time monitoring.
    Archive batches with certificates of analysis (CoA) for future reference .

Tables: Key Methodological Considerations

Aspect Techniques/Tools Evidence
Synthesis Validation HPLC, NMR, Mass Spectrometry
Stability Testing DSC, UV-Vis Spectroscopy, Accelerated Aging
Data Analysis ANOVA, Meta-analysis, Bayesian Models
Interdisciplinary Work KEGG Pathways, Metabolomics, Electronic Lab Notebooks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.